6-Bromo-4-chloroquinoline-3-carbaldehyde
Overview
Description
6-Bromo-4-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinoline-3-carbaldehyde consists of a quinoline ring system with bromine and chlorine substituents. The molecular weight of the compound is 242.50 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-4-chloroquinoline-3-carbaldehyde are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions. For instance, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinoline-3-carbaldehyde is a light yellow to yellow powder . It has a molecular weight of 242.50 .Scientific Research Applications
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Medicinal Chemistry and Pharmacology
- Quinoline, which includes “6-Bromo-4-chloroquinoline-3-carbaldehyde”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Organic Synthesis
- 2-Chloroquinoline-3-carbaldehyde, a related compound, conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .
- This results in an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
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Antimicrobial Activity
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Catalysis
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Therapeutic Potential
- Quinoline and its derivatives have been used in the development of various drugs . Some of the notable ones include anti-malarial drugs (chloroquine, quinine, primaquine), antibacterial drugs (fluoroquinolones such as ciprofloxacin), anticancer drugs (topotecan and camptothecin), local anesthetic (dibucaine), and anti-tubercular drugs (bedaquiline) .
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Antimicrobial Activity
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Synthesis of Heterocyclic Systems
- Quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde and related analogs, have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- For instance, multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .
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Antimicrobial Activity
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGLHNBLBNADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446947 | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline-3-carbaldehyde | |
CAS RN |
201420-31-7 | |
Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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